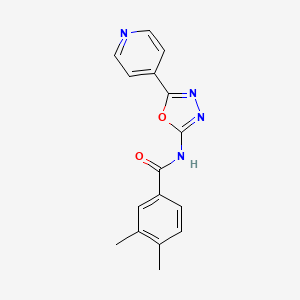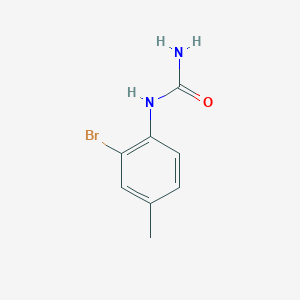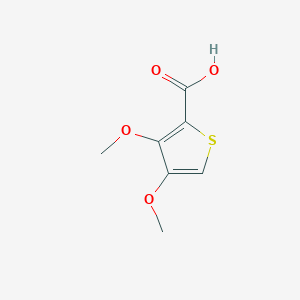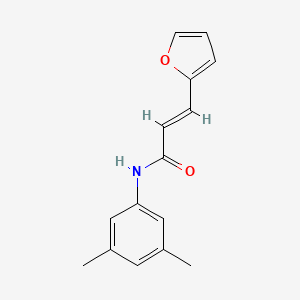
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has been found to have a unique mechanism of action that makes it a promising candidate for therapeutic applications.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has a unique mechanism of action that involves the modulation of the sigma-1 receptor. The compound has been found to bind to this receptor and modulate its activity, which can lead to changes in cellular signaling pathways. This mechanism of action is different from other compounds that target the sigma-1 receptor, which makes (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can have various biochemical and physiological effects. The compound has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has also been found to have analgesic properties, which may have implications for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide also has a unique mechanism of action, which makes it a promising candidate for therapeutic applications. However, there are also some limitations to the use of (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide in lab experiments. The compound is relatively new, and more research is needed to fully understand its pharmacological properties. Additionally, the compound has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
Direcciones Futuras
There are several future directions for research on (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide. One area of interest is the potential use of the compound for the treatment of neurodegenerative disorders such as Alzheimer's disease. (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been found to have neuroprotective properties, which may make it a promising candidate for the development of new therapies. Another area of interest is the potential use of (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide for the treatment of chronic pain. The compound has been found to have analgesic properties, which may have implications for the development of new pain medications. Finally, more research is needed to fully understand the pharmacological properties of (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide and its potential uses in various therapeutic applications.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction between 4-chloro-3-nitropyridine and cyclohexylamine, followed by reduction of the nitro group using iron powder in the presence of acetic acid. The resulting amine is then reacted with 2-bromo-4'-dimethylaminobutyrophenone to produce (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. Studies have shown that (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can modulate the activity of this receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)12-4-6-16(21)19-15-7-9-17(22,10-8-15)14-5-3-11-18-13-14/h3-6,11,13,15,22H,7-10,12H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNJVKSMNOFPOB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)







![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2949535.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949536.png)